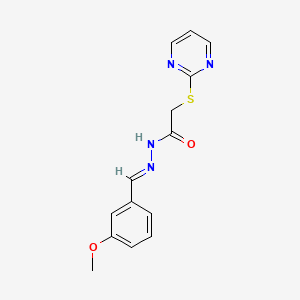

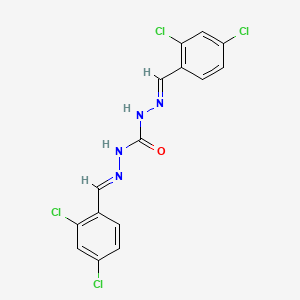

N'',N'''-双(2,4-二氯苄叉)碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The study of carbonohydrazides and their derivatives has attracted significant interest due to their diverse chemical properties and potential applications in various fields. These compounds, including "N'',N'''-bis(2,4-dichlorobenzylidene)carbonohydrazide," are known for their ability to form stable structures and participate in a range of chemical reactions due to the presence of active hydrogen atoms and multiple functional groups.

Synthesis Analysis

The synthesis of carbonohydrazide derivatives often involves condensation reactions between carbonohydrazide and aldehydes or ketones. For instance, Seck et al. (2020) describe the synthesis of bis-substituted Schiff bases through condensation reactions involving carbonohydrazide and different aldehydes, highlighting the versatile synthetic routes available for creating carbonohydrazide derivatives (Seck et al., 2020).

Molecular Structure Analysis

The molecular structure of carbonohydrazide derivatives is characterized by the presence of Schiff bases, which contribute to the stability and reactivity of these compounds. The crystal structure analysis provided by Seck et al. (2020) and Zhang et al. (2012) reveals the significance of intramolecular and intermolecular hydrogen bonds in stabilizing the crystal structure, which is crucial for understanding the chemical behavior of these compounds (Seck et al., 2020); (Zhang et al., 2012).

Chemical Reactions and Properties

Carbonohydrazide derivatives undergo various chemical reactions, including oxidation and complex formation with metals. Li et al. (2009) demonstrate the iron-catalyzed oxidative synthesis of methylene-bridged bis-1,3-dicarbonyl compounds, indicating the potential of carbonohydrazide derivatives to participate in complex chemical reactions (Li et al., 2009).

Physical Properties Analysis

The physical properties of carbonohydrazide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The crystalline nature and specific unit cell parameters detailed in studies like that of Seck et al. (2020) provide insight into the physical characteristics of these compounds, which are essential for their practical applications (Seck et al., 2020).

科学研究应用

合成和表征

N',N'''-双(2,4-二氯苄叉)碳酰肼参与了合成在各个领域具有潜在应用的新型化合物。例如,Zayed、Zayed、Fahim 和 El-Samahy (2017) 合成了一种新型席夫碱及其金属配合物,展示了显着的抗癌活性,并研究了对革兰氏阴性和革兰氏阳性细菌的抗菌活性 (Zayed 等人,2017)。类似地,已经合成了源自或与 N',N'''-双(2,4-二氯苄叉)碳酰肼相关的化合物,目的是开发新型材料或研究它们与金属离子的相互作用,这些相互作用在催化、材料科学和生物活性化合物开发中具有应用。

催化和材料应用

N',N'''-双(2,4-二氯苄叉)碳酰肼的某些衍生物表现出催化性能。Sutradhar、Alegria、Guedes da Silva、Liu 和 Pombeiro (2018) 讨论了源自类似化合物的配合物在温和条件下对烷烃和醇的氧化反应的催化活性,表明它们在化学合成和潜在的工业应用中的效用 (Sutradhar 等人,2018)。

抗菌和抗氧化活性

研究还强调了由 N',N'''-双(2,4-二氯苄叉)碳酰肼合成的化合物的抗菌和潜在抗氧化活性。Bacchi、Carcelli、Pelagatti、Pelizzi、Pelizzi 和 Zani (1999) 探讨了某些碳酰和硫代碳酰肼配体及其金属配合物的抗菌和诱变活性,揭示了这些化合物作为抗菌剂的潜力 (Bacchi 等人,1999)。

环境和光催化研究

与 N',N'''-双(2,4-二氯苄叉)碳酰肼相关的化合物因其光催化活性而受到研究,这可能具有环境应用。Waki、Zhao、Horikoshi、Watanabe 和 Hidaka (2000) 研究了在紫外光照射下水性 TiO2 分散体中肼衍生物的光催化氧化,该过程可应用于污染物的降解和水处理技术 (Waki 等人,2000)。

属性

IUPAC Name |

1,3-bis[(E)-(2,4-dichlorophenyl)methylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl4N4O/c16-11-3-1-9(13(18)5-11)7-20-22-15(24)23-21-8-10-2-4-12(17)6-14(10)19/h1-8H,(H2,22,23,24)/b20-7+,21-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJFPVJYDDLXJN-BPYXDGQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,4-Dichlorophenyl)methylideneamino]-3-[(2,4-dichlorophenyl)methylideneamino]urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)

![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)

![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)

![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)

![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)